Lercanidipine is a dihydropyridine calcium channel blocker, specifically classified as a third-generation agent. [] It exhibits high vascular selectivity and a long duration of action. [, ] Its primary mechanism of action involves blocking L-type calcium channels (CaL), leading to vasodilation. [] Research indicates it also interacts with T-type calcium channels. [] Lercanidipine is commonly employed in scientific research to investigate its effects on hypertension, cardiovascular disease, and renal function. [, , , ]
Dehydro lercanidipine is a derivative of lercanidipine, which is classified as a third-generation dihydropyridine calcium channel blocker. This compound primarily functions to manage hypertension by inhibiting calcium influx in vascular smooth muscle and cardiac cells. The molecular formula for dehydro lercanidipine is CHNO, and it has the CAS number 887769-34-8. Its structural modifications enhance its pharmacological properties compared to its parent compound.
Dehydro lercanidipine is sourced from synthetic routes that modify the original lercanidipine structure. It belongs to the class of calcium channel blockers, specifically targeting L-type and T-type calcium channels. This classification is crucial as it determines its therapeutic applications in cardiovascular diseases.
The synthesis of dehydro lercanidipine involves a multi-step process:
In industrial settings, this synthesis is scaled up while maintaining rigorous control over reaction conditions such as temperature, pressure, and pH to optimize yield and purity. Techniques like high-performance liquid chromatography are employed for purification.
Dehydro lercanidipine features a complex molecular structure characterized by multiple functional groups that enhance its biological activity. The compound has a distinctive arrangement that allows it to effectively bind to calcium channels, thus modulating their activity.
Dehydro lercanidipine participates in several chemical reactions:
Reagents typically used include:
The products from these reactions vary based on the specific type of reaction; oxidation may yield hydroxylated derivatives while reduction could produce fully hydrogenated compounds.
Dehydro lercanidipine operates primarily by blocking calcium channels in myocardial and vascular smooth muscle cells. This inhibition leads to decreased intracellular calcium levels, resulting in:
Additionally, it has been shown to reduce tissue inflammation and tubulointerstitial fibrosis, which contributes to its nephroprotective effects in chronic kidney disease.
Dehydro lercanidipine exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels which can affect its solubility and bioavailability. Its solubility profile is crucial for its effectiveness as a therapeutic agent .
Dehydro lercanidipine has several scientific applications:
Dehydro lercanidipine (CAS 887769-34-8) is a pyridine derivative with the systematic name 3-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. Its molecular formula is C₃₆H₃₉N₃O₆, corresponding to a molecular weight of 609.71 g/mol [1] [6]. The core structural distinction from lercanidipine lies in the aromatization of the dihydropyridine ring, resulting in a fully unsaturated pyridine system. This dehydrogenation eliminates the chiral center present in lercanidipine, rendering dehydro lercanidipine achiral [3] [9]. Key structural features include:
Table 1: Atomic Connectivity and Bond Characteristics
Structural Region | Key Features |
---|---|
Pyridine Core (Positions 2,6) | Methyl groups; Planar conformation due to aromaticity |
Position 4 Substituent | 3-Nitrophenyl ring; Electron-withdrawing nitro group enhances polarity |
Carboxylate Functions | C3: Bulky ester with tertiary amine chain; C5: Simple methyl ester |
Diphenylpropyl Side Chain | Hydrophobic domain; Contributes to membrane interaction and lipophilicity |
Solubility Profile: Dehydro lercanidipine demonstrates limited aqueous solubility but is soluble in organic solvents including chloroform, methanol, and acetonitrile. This property aligns with its role as a pharmaceutical impurity requiring chromatographic analysis [1] [6]. The hydrochloride salt form (CAS 3030749-28-8) exhibits improved crystallinity but similar solubility trends [4].
Thermal and Optical Properties:
Photochemical Stability: Under UV-A radiation, dehydro lercanidipine undergoes complex degradation via three primary pathways:
Table 2: Physicochemical Properties of Dehydro Lercanidipine and Derivatives
Property | Dehydro Lercanidipine | Dehydro Lercanidipine HCl | Dehydro Lercanidipine-d₃ |
---|---|---|---|
Molecular Formula | C₃₆H₃₉N₃O₆ | C₃₆H₃₉N₃O₆·HCl | C₃₆H₃₆D₃N₃O₆ |
Molecular Weight (g/mol) | 609.71 | 646.17 | 612.73 |
CAS Number | 887769-34-8 | 3030749-28-8 | 2714417-15-7 |
Primary State (25°C) | Oil/Gel | Solid | Solid |
Solubility | CHCl₃, MeCN, MeOH | DMSO, MeOH | Organic solvents |
Degradation Kinetics: Photolysis follows pseudo-first-order kinetics, with degradation rates influenced by solvent polarity. Ethanol/water mixtures accelerate decomposition compared to pure ethanol [3]. This instability necessitates protective packaging (e.g., amber glass) during storage and analytical handling.
Structural Differences:
Physicochemical Contrasts:
Analytical Implications:
Table 3: Functional Differences from Lercanidipine
Characteristic | Lercanidipine | Dehydro Lercanidipine | Pharmacological Impact |
---|---|---|---|
Dihydropyridine Ring | Reduced (1,4-DHP) | Aromatic Pyridine | Loss of Ca²⁺ channel affinity |
Chirality | Chiral center at C4 | Achiral | Simplified synthesis/analysis |
Redox Susceptibility | Air-oxidizable | Photochemically stable ring | Different degradation pathways |
Plasma Protein Binding | >98% | Not applicable (impurity) | No direct clinical relevance |
Role in Pharmaceutical Quality Control: As "Lercanidipine Impurity D" or "Impurity E" (nomenclature varies by pharmacopoeia), dehydro lercanidipine is monitored during drug manufacturing and stability studies. Acceptable limits typically range from 0.1–0.5% in active pharmaceutical ingredients [1] [6]. Its detection in formulations signals oxidative degradation, especially under photostress conditions [3].
Clinical Formulation Considerations: Though pharmaceutically inactive, this impurity's levels indirectly affect product safety. Nanoparticle-based lercanidipine formulations show altered impurity profiles compared to conventional tablets, potentially due to enhanced oxidative stability in dispersed systems [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9